molecular formula C32H22 B14190175 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- CAS No. 834906-47-7

9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-

Cat. No.: B14190175
CAS No.: 834906-47-7
M. Wt: 406.5 g/mol
InChI Key: FEHIKAJJTIWLOM-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-: is a complex organic compound with a unique structure that combines the fluorene backbone with a cycloheptatrienylidene group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopentadiene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Cycloheptatrienylidene Group: The cycloheptatrienylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Addition of Phenyl Groups: The phenyl groups can be added through a Suzuki coupling reaction, where a boronic acid reacts with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. This interaction can activate or inhibit biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-
  • 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-

Uniqueness

The uniqueness of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl- lies in its combination of the fluorene backbone with the cycloheptatrienylidene group and two phenyl groups. This structure imparts unique electronic and photophysical properties, making it suitable for a wide range of applications in materials science, organic electronics, and medicinal chemistry.

Properties

CAS No.

834906-47-7

Molecular Formula

C32H22

Molecular Weight

406.5 g/mol

IUPAC Name

9-cyclohepta-2,4,6-trien-1-ylidene-2,7-diphenylfluorene

InChI

InChI=1S/C32H22/c1-2-6-16-25(15-5-1)32-30-21-26(23-11-7-3-8-12-23)17-19-28(30)29-20-18-27(22-31(29)32)24-13-9-4-10-14-24/h1-22H

InChI Key

FEHIKAJJTIWLOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=C2C3=C(C=CC(=C3)C4=CC=CC=C4)C5=C2C=C(C=C5)C6=CC=CC=C6)C=C1

Origin of Product

United States

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